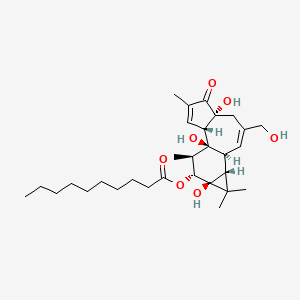
Phorbol-12-decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phorbol-12-decanoate is a chemical compound belonging to the class of phorbol esters. These esters are known for their biological activities, particularly in the context of cancer research and cell signaling. This compound is derived from the diterpene phorbol, which is found in the seeds of the Croton tiglium plant . This compound has been extensively studied for its role in modulating protein kinase C (PKC) activity, making it a valuable tool in biochemical and pharmacological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phorbol-12-decanoate involves multiple steps, starting from the natural product phorbol. One common method includes esterification reactions where phorbol is reacted with decanoic acid under specific conditions to form the desired ester . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis and the need for specialized equipment. advancements in organic synthesis techniques have made it possible to produce this compound on a larger scale. The process involves the isolation of phorbol from natural sources, followed by chemical modification to introduce the decanoate group .
Analyse Des Réactions Chimiques
Types of Reactions
Phorbol-12-decanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Applications De Recherche Scientifique
Phorbol-12-decanoate has a wide range of applications in scientific research:
Mécanisme D'action
Phorbol-12-decanoate exerts its effects primarily through the activation of protein kinase C (PKC). This activation occurs when the compound binds to the regulatory domain of PKC, leading to its translocation to the cell membrane and subsequent activation . The activated PKC then phosphorylates various target proteins, modulating cellular processes such as gene expression, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Phorbol-12-decanoate is often compared with other phorbol esters, such as:
Phorbol-12-myristate-13-acetate (PMA): Known for its potent tumor-promoting activity and widely used in cancer research.
Phorbol-12,13-dibutyrate (PDBu): Another potent PKC activator with similar biological activities.
Uniqueness
This compound is unique due to its specific ester group, which influences its solubility, stability, and biological activity. This makes it a valuable tool for studying the structure-activity relationships of phorbol esters and their effects on cellular signaling pathways .
Propriétés
Formule moléculaire |
C30H46O7 |
|---|---|
Poids moléculaire |
518.7 g/mol |
Nom IUPAC |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
InChI |
InChI=1S/C30H46O7/c1-6-7-8-9-10-11-12-13-23(32)37-26-19(3)29(35)21(24-27(4,5)30(24,26)36)15-20(17-31)16-28(34)22(29)14-18(2)25(28)33/h14-15,19,21-22,24,26,31,34-36H,6-13,16-17H2,1-5H3/t19-,21+,22-,24-,26-,28-,29-,30-/m1/s1 |
Clé InChI |
LXYSVTVLQYLWKR-LKSXOGJWSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C |
SMILES canonique |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


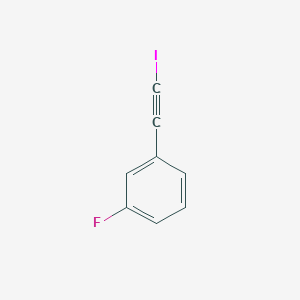
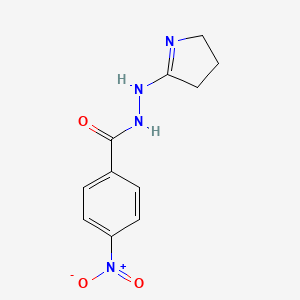
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid](/img/structure/B15086916.png)
![3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15086921.png)
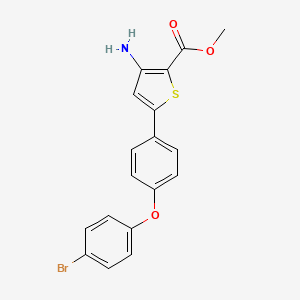
![N-butyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086930.png)
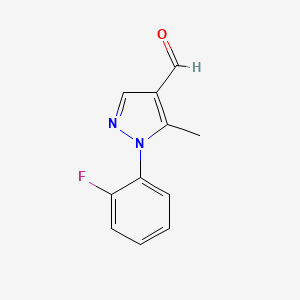
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B15086940.png)
![7-(2-Chlorobenzyl)-1,3-dimethyl-8-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15086951.png)
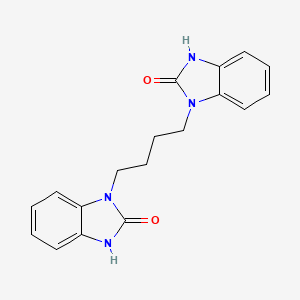
![(5E)-2-(4-bromophenyl)-5-(4-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15086961.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide](/img/structure/B15086973.png)
![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N'-[(E)-(2-methoxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B15086980.png)
![1-((5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B15086999.png)
